molecular formula C20H15Cl3N2O3 B3827299 N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

Cat. No. B3827299
M. Wt: 437.7 g/mol
InChI Key: KCGOUOKIDYSGOO-VROXFSQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide” is a complex organic compound. It contains a naphthalene ring which is a polycyclic aromatic hydrocarbon with the formula C10H8 . It also contains a methoxy group (OCH3), a trichlorophenoxy group, and an acetohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The naphthalene ring system is planar, and the methoxy, trichlorophenoxy, and acetohydrazide groups would add significant complexity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and acetohydrazide groups could enhance its solubility in polar solvents. The aromatic naphthalene ring could contribute to its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “N’-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its intended application. If it shows promising biological activity, it could be studied further as a potential drug candidate. If it has unique chemical reactivity, it could be explored for use in synthetic chemistry .

properties

IUPAC Name

N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O3/c1-27-18-7-6-12-4-2-3-5-14(12)15(18)10-24-25-19(26)11-28-20-16(22)8-13(21)9-17(20)23/h2-10H,11H2,1H3,(H,25,26)/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOUOKIDYSGOO-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
Reactant of Route 2
N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
Reactant of Route 5
N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
Reactant of Route 6
N'-[(2-methoxy-1-naphthyl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.